molecular formula C16H23NO5 B1589684 (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 72594-77-5

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No. B1589684
CAS RN: 72594-77-5
M. Wt: 309.36 g/mol
InChI Key: XKYTXJUGUROLJK-ZDUSSCGKSA-N
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Description

“(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is an organic compound with the molecular formula C13H17NO5 . It has a molecular weight of 267.28 . The compound is used in synthetic organic chemistry .


Synthesis Analysis

Tertiary butyl esters, such as “(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is defined by its molecular formula, C13H17NO5 . Further details about its structure might be available through techniques such as NMR, HPLC, LC-MS, UPLC, etc .


Physical And Chemical Properties Analysis

“(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a solid compound . It has a molecular weight of 267.28 . The compound should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Orthogonally Protected Amino Acids : The compound has been utilized in the synthesis of orthogonally protected amino acids, specifically for the synthesis of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
  • Gram-Scale Synthesis : A multistep gram-scale synthesis of this compound was developed starting from commercially available l-DOPA (Lentini et al., 2019).
  • Use in Modular Amino Alcohol Ligands : The compound has been synthesized as part of a new family of enantiomerically pure amino alcohols for catalytic enantioselective reactions (Jimeno et al., 2003).

Biomedical Applications

  • Bioremediation of Bisphenol A : The compound's hydroxyl group has been investigated in the context of bioremediation, specifically for the degradation of Bisphenol A, an environmental pollutant (Chhaya & Gupte, 2013).
  • Hydrophilic Polycarbonate Development : This compound has been utilized in the development of hydrophilic polycarbonates designed as a degradable alternative for nanomedicines (Cho et al., 2015).

Structural and Physical Chemistry

  • Crystalline Structure Analysis : Its structure and crystalline properties have been studied, highlighting interactions such as hydrogen bonding and N⋯π interactions in the crystal packing (Zhang, Wu, & Zhang, 2011).
  • Kinetic Solvent Effects in Biomass-Derived Reactions : The compound has been examined in the study of kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates (Walker et al., 2018).

Miscellaneous Applications

  • Synthesis of Enantiomerically Pure Amino Acids : The compound has been used in the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts (Martelli, Orena, & Rinaldi, 2011).
  • Asymmetric Synthesis Applications : It has been involved in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids (Williams et al., 2003).

properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYTXJUGUROLJK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454440
Record name Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

CAS RN

72594-77-5
Record name Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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